![molecular formula C18H15N5O2 B2618259 6-Benzyl-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 892481-41-3](/img/structure/B2618259.png)
6-Benzyl-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Benzyl-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are heterocyclic compounds that have been widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of similar triazolopyrimidines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . In some cases, the protecting group was removed by hydrogenation on Pd/C to give the final product .
Molecular Structure Analysis
The molecular structure of such compounds is established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible . X-ray crystallography is often used to determine the crystal structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include condensation reactions and cycloaddition with dipolarophiles . The structures forming the resulting compound libraries with yields and methods used for their preparation are listed in Figures 2 and 3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various spectroscopic techniques. For instance, IR spectrum, 1H NMR spectrum, 13C NMR spectrum, and 13C DEPT-135 spectrum are often used .
Scientific Research Applications
Antimicrobial Activity
Compounds with a similar structure, such as 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines, have been synthesized and shown to have antimicrobial activity against various microorganisms .
Antifungal Activity
Triazole derivatives, which share a similar structure with the compound , have been found to have antifungal properties. Commercially available triazole-containing drugs like fluconazole and voriconazole are used as antifungal agents .
Anticancer Activity
1,3,4-Thiadiazoles, a class of compounds related to the one you’re interested in, have been shown to exhibit anticancer activity .
Antioxidant Activity
Triazole derivatives have been reported to possess antioxidant activity .
Anti-inflammatory Activity
Triazolopyrimidines, which are structurally similar to the compound , have been found to have anti-inflammatory properties .
Antiviral Activity
Some triazole derivatives have been found to have antiviral potential .
Mechanism of Action
Target of Action
The primary target of 6-Benzyl-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
6-Benzyl-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one interacts with CDK2, inhibiting its enzymatic activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by 6-Benzyl-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one affects the cell cycle progression pathway . This disruption leads to a halt in the G1-S transition, preventing DNA replication and, consequently, cell division .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it has favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of 6-Benzyl-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one’s action is a significant reduction in cell proliferation . It achieves this by inducing alterations in cell cycle progression and apoptosis within cells .
Future Directions
The future directions in the research of such compounds could involve the design and synthesis of new derivatives with enhanced biological activities. The therapeutic importance of triazole derivatives has been confirmed in the literature, and it was decided to synthesize and study their antimicrobial, antioxidant, and antiviral potential .
properties
IUPAC Name |
6-benzyl-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-25-15-9-5-8-14(10-15)23-17-16(20-21-23)18(24)22(12-19-17)11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMIOHRJKZAKLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.